Home > Products > Screening Compounds P40644 > 9,10-Anhydrodaunorubicin
9,10-Anhydrodaunorubicin - 69804-36-0

9,10-Anhydrodaunorubicin

Catalog Number: EVT-1542214
CAS Number: 69804-36-0
Molecular Formula: C27H27NO9
Molecular Weight: 509.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

9,10-Anhydrodaunorubicin is a derivative of daunorubicin, a well-known anthracycline antibiotic used primarily in cancer therapy. This compound has garnered attention due to its structural modifications that may influence its pharmacological properties and therapeutic efficacy. The compound is classified as an anthracycline and is structurally related to other anthracycline derivatives, such as doxorubicin, which are widely used in treating various malignancies.

Source

9,10-Anhydrodaunorubicin is synthesized from daunorubicin or adriamycin through chemical modifications. These modifications often involve the removal of specific functional groups or the introduction of new ones to enhance its biological activity or reduce toxicity. The synthesis of this compound has been explored in various studies, highlighting its potential as an anticancer agent.

Classification

This compound falls under the category of anthracycline antibiotics, which are characterized by their ability to intercalate DNA and inhibit topoisomerase II, leading to cell cycle arrest and apoptosis in cancer cells.

Synthesis Analysis

Methods

The synthesis of 9,10-Anhydrodaunorubicin typically involves several key steps:

  1. Starting Materials: The synthesis begins with daunorubicin or adriamycin as the primary starting materials.
  2. Chemical Modifications:
    • One common method includes the catalytic hydrogenation of the olefinic bond present in the parent compounds.
    • Specific reactions can include acylation or protection-deprotection strategies to modify functional groups while maintaining the core structure.
  3. Purification: The final product is usually purified using chromatographic techniques to ensure high purity and yield.

Technical Details

For instance, a study detailed a synthetic route involving the conversion of daunorubicin through hydrogenation processes, resulting in various derivatives including 9,10-Anhydrodaunorubicin. The yields and purity levels can vary significantly based on the specific conditions employed during synthesis .

Molecular Structure Analysis

Structure

The molecular structure of 9,10-Anhydrodaunorubicin consists of a tetracyclic ring system characteristic of anthracyclines. The absence of hydroxyl groups at positions 9 and 10 differentiates it from its parent compounds.

Data

  • Molecular Formula: C₂₁H₂₃N₃O₁₃
  • Molecular Weight: Approximately 397.42 g/mol
  • Structural Features: Includes a planar aromatic system that allows for intercalation into DNA.
Chemical Reactions Analysis

Reactions

9,10-Anhydrodaunorubicin undergoes several chemical reactions typical of anthracyclines:

  1. DNA Intercalation: The compound can intercalate between DNA base pairs, disrupting replication and transcription processes.
  2. Topoisomerase Inhibition: It inhibits topoisomerase II, preventing DNA strand passage and leading to double-strand breaks.
  3. Reduction Reactions: The compound can also participate in redox reactions due to its ketone functionalities.

Technical Details

Research indicates that modifications at specific positions on the anthracycline core can significantly alter the compound's reactivity and biological activity .

Mechanism of Action

Process

The mechanism of action for 9,10-Anhydrodaunorubicin involves multiple pathways:

  1. DNA Binding: The compound binds to DNA through intercalation, which distorts the DNA structure.
  2. Inhibition of Topoisomerase II: This leads to an accumulation of DNA breaks during replication.
  3. Induction of Apoptosis: The resultant DNA damage triggers apoptotic pathways in cancer cells.

Data

Studies have shown that while 9,10-Anhydrodaunorubicin retains some anticancer activity, it may be less potent than its parent compounds due to structural modifications affecting binding affinity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a reddish-brown powder.
  • Solubility: Soluble in dimethyl sulfoxide and methanol; limited solubility in water.

Chemical Properties

  • Stability: Sensitive to light and moisture; should be stored in a cool, dark place.
  • pH Sensitivity: Exhibits changes in solubility and stability depending on pH levels.

Relevant Data or Analyses

Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of synthesized compounds .

Applications

Scientific Uses

9,10-Anhydrodaunorubicin is primarily researched for its potential applications in oncology:

  1. Anticancer Activity: Investigated for use against various cancers due to its ability to induce apoptosis in malignant cells.
  2. Drug Development: Serves as a lead compound for developing new derivatives with improved efficacy and reduced side effects.
  3. Research Tool: Utilized in studies exploring mechanisms of drug resistance and cellular responses to chemotherapeutic agents.
Introduction to 9,10-Anhydrodaunorubicin

Historical Context and Discovery of Anthracycline Derivatives

The anthracycline class originated from soil bacterium Streptomyces peucetius, first isolated near Italy’s Castel del Monte in the 1950s. Daunorubicin (initially termed "daunomycin") was identified as the primary cytotoxic compound, showing efficacy against leukemias and lymphomas. Its structural similarity to doxorubicin (adriamycin)—discovered in 1969 through mutagenesis of S. peucetius—established the anthracycline scaffold as a cornerstone of oncology [1] [9]. Early efforts to enhance therapeutic properties focused on modifying functional groups, leading to derivatives like idarubicin and epirubicin. During the 1980s, systematic exploration of dehydration reactions yielded 9,10-Anhydrodaunorubicin, a derivative lacking the C-9 hydroxyl group. This compound emerged from targeted chemical modifications of daunorubicin and its semi-synthetic analogues like N-trifluoroacetyladriamycin-14-valerate (AD 32) [6] [10].

Table 1: Key Anthracycline Derivatives and Their Origins

CompoundDiscovery YearDerivation MethodSource Organism
Daunorubicin1959–1963Natural isolationStreptomyces peucetius
Doxorubicin1969Mutagenesis of S. peucetiusS. peucetius var. caesius
9,10-Anhydrodaunorubicin1982Chemical dehydrationSynthetic (from daunorubicin)
Idarubicin1976Demethoxylation of daunorubicinSemi-synthetic

Structural and Functional Significance of 9,10-Anhydro Modification

9,10-Anhydrodaunorubicin features a critical structural alteration: elimination of the C-9/C-10 hydroxyl groups forms a bridging ether (anhydro) linkage within the anthracyclinone aglycone. This transformation:

  • Disrupts hydrogen-bonding capacity: The tertiary alcohol at C-9 in daunorubicin stabilizes DNA intercalation via hydrogen bonding with base pairs [6] [7].
  • Alters stereoelectronic properties: The anhydro bridge introduces ring constraint, reducing planarity and flexibility of the tetracyclic system, thereby impairing DNA minor groove insertion [6].
  • Eliminates redox activity: The C-9 hydroxyl in parent anthracyclines participates in semiquinone radical formation and iron-mediated reactive oxygen species (ROS) generation. Its absence diminishes redox cycling potential [5] [8].

Experimental evidence confirms this modification’s impact. In vitro studies comparing 9,10-Anhydrodaunorubicin with daunorubicin demonstrated >10-fold reduced growth inhibition in CCRF-CEM human lymphoblastic leukemia cells. Catalytic hydrogenation of the compound further yielded 9-deoxydaunorubicin, which retained low bioactivity, underscoring the indispensability of the C-9 oxygen moiety [6].

Table 2: Structural and Functional Comparison of Daunorubicin Derivatives

Molecular FeatureDaunorubicin9,10-AnhydrodaunorubicinFunctional Consequence
C-9 Functional GroupTertiary alcoholEther bridge (C-9/C-10)Loss of H-bonding site
Aglycone PlanarityPlanarDistorted by bridgeReduced DNA intercalation
Redox Activity at C-9YesNoDiminished ROS generation
Cytotoxicity (CCRF-CEM IC₅₀)0.02–0.05 μM>1 μM>20-fold reduction

Pharmacological Classification and Role in Oncology

9,10-Anhydrodaunorubicin is pharmacologically classified as an inactive anthracycline metabolite or chemical precursor. Unlike clinically active analogues (e.g., doxorubicin, epirubicin), it lacks substantial DNA topoisomerase II inhibition—a hallmark mechanism where anthracyclines stabilize enzyme-DNA cleavage complexes, inducing double-strand breaks [1] [3] [8]. Key distinctions include:

  • Loss of cytotoxic potency: Retains <5% of daunorubicin’s cell-killing activity across leukemia and solid tumor models [6].
  • Mechanistic divergence: Fails to induce histone eviction from chromatin, a process critical for anthracycline-induced epigenetic modulation [1].
  • Therapeutic role: Primarily serves as:
  • A chemical synthon for generating C-9 modified analogues (e.g., 9-deoxy derivatives) [6].
  • A tool compound for studying structure-activity relationships (SAR), confirming the C-9 hydroxyl’s indispensability for antineoplastic activity [6] [7].

Table 3: Pharmacological Profile Relative to Reference Anthracyclines

ParameterDaunorubicinDoxorubicin9,10-Anhydrodaunorubicin
Topo II Inhibition+++++++
DNA Intercalation+++++++
ROS Generation+++++-
Growth Inhibition (CCRF-CEM)0.02 μM0.01 μM>1 μM

(+++ = strong activity; + = weak; - = negligible)

Properties

CAS Number

69804-36-0

Product Name

9,10-Anhydrodaunorubicin

IUPAC Name

(7S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,11-dihydroxy-4-methoxy-7,8-dihydrotetracene-5,12-dione

Molecular Formula

C27H27NO9

Molecular Weight

509.5 g/mol

InChI

InChI=1S/C27H27NO9/c1-10(29)12-7-14-20(17(8-12)37-18-9-15(28)23(30)11(2)36-18)27(34)22-21(25(14)32)24(31)13-5-4-6-16(35-3)19(13)26(22)33/h4-7,11,15,17-18,23,30,32,34H,8-9,28H2,1-3H3/t11-,15-,17-,18-,23+/m0/s1

InChI Key

CLNMMLRSPFRZKD-LWSDYBGYSA-N

SMILES

CC1C(C(CC(O1)OC2CC(=CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)C(=O)C)N)O

Synonyms

9,10-anhydrodaunorubicin
9,10-anhydrodaunorubicin hydrochloride

Canonical SMILES

CC1C(C(CC(O1)OC2CC(=CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)C(=O)C)N)O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC(=CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)C(=O)C)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.